

# Spectroscopic Characterization of 1-Bromo-3-ethylpentane: A Technical Guide

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## Compound of Interest

Compound Name: **1-Bromo-3-ethylpentane**

Cat. No.: **B3187701**

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This technical guide provides an in-depth analysis of the spectroscopic data for **1-Bromo-3-ethylpentane** ( $C_7H_{15}Br$ ). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not readily available in public databases, this guide presents predicted data based on well-established spectroscopic principles and analysis of analogous structures.

## Introduction

**1-Bromo-3-ethylpentane** is a halogenated alkane with the chemical structure illustrated below. The precise characterization of such molecules is paramount in various fields, including organic synthesis and pharmaceutical development, to ensure purity, confirm identity, and understand reactivity. Spectroscopic techniques offer a non-destructive and highly informative approach to elucidating the molecular structure. This guide will delve into the predicted spectroscopic signatures of **1-Bromo-3-ethylpentane**, providing a detailed rationale for the interpretation of its NMR, IR, and MS spectra.

## Molecular Structure and Symmetry

To effectively interpret the spectroscopic data, a foundational understanding of the molecule's structure and symmetry is essential. **1-Bromo-3-ethylpentane** possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers. However, for the purposes of standard NMR, IR, and MS, the enantiomers are indistinguishable. The molecule lacks significant

symmetry, which simplifies NMR interpretation as chemically non-equivalent protons and carbons will give rise to distinct signals.

Caption: Chemical structure of **1-Bromo-3-ethylpentane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns of the signals, a detailed picture of the molecular connectivity can be constructed.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1-Bromo-3-ethylpentane** is predicted to exhibit several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The presence of the electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (deshielded).

#### Predicted <sup>1</sup>H NMR Data for **1-Bromo-3-ethylpentane**

Signal	Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration
a	-CH <sub>2</sub> Br	3.40	Triplet (t)	2H
b	-CH <sub>2</sub> -	1.75	Multiplet (m)	2H
c	-CH-	1.45	Multiplet (m)	1H
d	-CH <sub>2</sub> - (ethyl)	1.35	Multiplet (m)	4H
e	-CH <sub>3</sub> (ethyl)	0.90	Triplet (t)	9H

Interpretation of the <sup>1</sup>H NMR Spectrum:

- Signal a (-CH<sub>2</sub>Br): The two protons on the carbon directly attached to the bromine atom are the most deshielded due to the strong electron-withdrawing effect of bromine. They are

expected to appear as a triplet around 3.40 ppm, being split by the two adjacent protons on C2.

- Signal b (-CH<sub>2</sub>-): The protons on C2 are adjacent to both the C1 methylene group and the C3 methine group, leading to a complex splitting pattern (multiplet) around 1.75 ppm.
- Signal c (-CH-): The single proton on the chiral center (C3) is coupled to the protons on C2 and the two methylene groups of the ethyl substituents. This will result in a complex multiplet around 1.45 ppm.
- Signal d (-CH<sub>2</sub>- of ethyl groups): The four protons of the two methylene groups in the ethyl substituents are chemically equivalent due to free rotation. They will appear as a multiplet around 1.35 ppm.
- Signal e (-CH<sub>3</sub> of ethyl groups): The nine protons of the three methyl groups are equivalent and will appear as a triplet around 0.90 ppm, being split by the adjacent methylene protons.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of symmetry, **1-Bromo-3-ethylpentane** is expected to show distinct signals for each of its seven carbon atoms.

### Predicted <sup>13</sup>C NMR Data for **1-Bromo-3-ethylpentane**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C1 (-CH <sub>2</sub> Br)	33
C2 (-CH <sub>2</sub> -)	38
C3 (-CH-)	42
C4, C4' (-CH <sub>2</sub> - of ethyl)	25
C5, C5', C5'' (-CH <sub>3</sub> of ethyl)	11

Interpretation of the <sup>13</sup>C NMR Spectrum:

- C1 (-CH<sub>2</sub>Br): The carbon atom directly bonded to the bromine atom is significantly deshielded and is expected to appear at the lowest field, around 33 ppm.
- C2 (-CH<sub>2</sub>-): This carbon is adjacent to the brominated carbon and will appear at a slightly higher field, around 38 ppm.
- C3 (-CH-): The branched methine carbon will have a characteristic chemical shift around 42 ppm.
- C4, C4' (-CH<sub>2</sub>- of ethyl): The two methylene carbons of the ethyl groups are equivalent and will appear in the typical alkane region, around 25 ppm.
- C5, C5', C5'' (-CH<sub>3</sub> of ethyl): The three methyl carbons are also equivalent and will be the most shielded, appearing at the highest field around 11 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of **1-Bromo-3-ethylpentane** will be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

### Predicted IR Absorption Bands for **1-Bromo-3-ethylpentane**

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
2960-2850	C-H stretch (alkane)	Strong
1465-1450	C-H bend (methylene/methyl)	Medium
1380-1370	C-H bend (methyl)	Medium
1300-1150	-CH <sub>2</sub> Br wag	Medium
690-515	C-Br stretch	Strong

### Interpretation of the IR Spectrum:

- C-H Stretching: Strong, sharp peaks in the 2960-2850 cm<sup>-1</sup> region are characteristic of C-H stretching vibrations in alkanes.[\[1\]](#)[\[2\]](#)

- C-H Bending: Absorptions in the  $1465\text{-}1370\text{ cm}^{-1}$  range correspond to the bending vibrations of the methyl and methylene groups.
- $-\text{CH}_2\text{Br}$  Wagging: A medium intensity band between  $1300$  and  $1150\text{ cm}^{-1}$  is indicative of the wagging vibration of the methylene group attached to the bromine atom.[1][2]
- C-Br Stretching: A strong absorption in the fingerprint region, between  $690$  and  $515\text{ cm}^{-1}$ , is characteristic of the C-Br stretching vibration.[1][2][3] The presence of this band is a key indicator of a bromoalkane.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Bromo-3-ethylpentane**, the presence of bromine is a key feature that will be readily identifiable in the mass spectrum.

### Predicted Mass Spectrometry Data for **1-Bromo-3-ethylpentane**

m/z	Ion	Comments
178/180	$[\text{M}]^+$	Molecular ion peak, showing the characteristic $\text{M}^+$ and $\text{M}^{+2}$ isotopic pattern for bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ) in a $\sim 1:1$ ratio.
99	$[\text{M-Br}]^+$	Loss of a bromine radical, resulting in the $\text{C}_7\text{H}_{15}^+$ cation.
57	$[\text{C}_4\text{H}_9]^+$	A common fragment for alkyl chains.
43	$[\text{C}_3\text{H}_7]^+$	A common fragment for alkyl chains.
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation fragment.

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The most telling feature in the mass spectrum of a bromoalkane is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units.[4][5] This is due to the natural abundance of the two stable isotopes of bromine,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ . For **1-Bromo-3-ethylpentane** ( $\text{C}_7\text{H}_{15}\text{Br}$ ), these peaks will appear at  $m/z$  178 and 180.
- Fragmentation Pattern: The fragmentation of the molecular ion will primarily involve the cleavage of the C-Br bond, which is the weakest bond in the molecule. The loss of a bromine radical will give rise to a prominent peak at  $m/z$  99 (178 - 79 or 180 - 81). Further fragmentation of the alkyl chain will lead to smaller carbocation fragments, such as those at  $m/z$  57, 43, and 29.

Caption: Predicted mass spectrometry fragmentation pathway for **1-Bromo-3-ethylpentane**.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **1-Bromo-3-ethylpentane**. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, offer a detailed roadmap for the identification and structural elucidation of this compound. The key identifying features include the deshielded protons and carbon adjacent to the bromine in NMR, the characteristic C-Br stretching vibration in IR, and the distinctive  $M/M+2$  isotopic pattern in the mass spectrum. This guide serves as a valuable resource for scientists and researchers working with halogenated compounds, enabling confident structural assignment and quality control.

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